N-cyclooctyl-3-phenylpropanamide
Description
N-Cyclooctyl-3-phenylpropanamide is a synthetic amide derivative characterized by a cyclooctyl group attached to the nitrogen atom and a phenyl-substituted propanamide backbone. For instance, derivatives such as 2-(N-(4-([2,2'-bi(1,3-dithiolylidene)]-4-yl)benzyl)formamido)-N-cyclooctyl-3-phenylpropanamide (9a) () highlight its versatility in molecular modification, particularly in materials science and drug discovery. This compound exists as a red oil, with confirmed structural integrity via NMR and HRMS data .
Properties
IUPAC Name |
N-cyclooctyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-17(14-13-15-9-5-4-6-10-15)18-16-11-7-2-1-3-8-12-16/h4-6,9-10,16H,1-3,7-8,11-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRUTOGNSHZQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-3-phenylpropanamide typically involves the reaction of cyclooctylamine with 3-phenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and safe production of the compound by controlling reaction parameters such as temperature, pressure, and flow rates. Continuous flow synthesis also minimizes the formation of by-products and allows for easier purification of the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-3-phenylpropanamide can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a catalyst.
Oxidation: The phenyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The hydrogen atoms on the cyclooctyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Reduction: N-cyclooctyl-3-phenylpropanamine.
Oxidation: 3-phenylpropanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-cyclooctyl-3-phenylpropanamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its structural features make it a candidate for investigating receptor-ligand interactions and understanding the mechanisms of signal transduction.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs. Its amide group can be modified to create derivatives with enhanced pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a starting material for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand for receptors, modulating their activity and influencing cellular signaling pathways. The cyclooctyl and phenyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Amide Nitrogen
N-Cyclooctyl vs. Cycloalkyl-Ethyl Groups
- N-(2-Cyclooctylethyl) Derivatives: The compound 2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (S45) () replaces the direct cyclooctyl group with a 2-cyclooctylethyl chain. The indole moiety further introduces π-stacking capabilities, relevant to neurological targets .
- Cycloheptyl Analog: (2S)-N-(2-Cycloheptylethyl)-3-(1H-indol-3-yl)-2-(pentan-2-ylamino)propanamide (S38) () demonstrates that reducing the cycloalkyl ring size from cyclooctyl to cycloheptyl marginally decreases molecular weight (MW: ~450 vs. ~460) and may improve solubility while retaining binding affinity for indole-interacting receptors .
N-Cyclopentyl Derivatives
- N-(3-Chlorophenyl)-3-cyclopentylpropanamide (): Substituting cyclooctyl with cyclopentyl reduces steric hindrance (MW: 251.75 vs. ~300–350 for cyclooctyl analogs).
- N-(3-Acetylphenyl)-3-cyclopentylpropanamide ():
The acetyl group introduces a hydrogen-bond acceptor, improving solubility (MW: 259.34) compared to chlorophenyl analogs. This modification is advantageous in pharmacokinetic optimization .
Aromatic Ring Modifications
Phenyl vs. Substituted Phenyl Groups
- 3-Chloro-N-(3-hydroxyphenyl)propanamide ():
The hydroxyl group enables hydrogen bonding, increasing aqueous solubility (MW: 214.67) but reducing metabolic stability due to susceptibility to glucuronidation . - 2-[(3-Fluorophenyl)amino]-N-phenylpropanamide (): Fluorine’s electronegativity enhances metabolic stability and membrane permeability (MW: 258.29). The secondary amine allows for salt formation, aiding crystallinity .
Hybrid Structures with Heterocycles
- Dithiolylidene-Functionalized Analogs ():
Compound 9a incorporates a [2,2'-bi(1,3-dithiolylidene)] group, introducing redox-active properties suitable for conductive materials. Its red oil form contrasts with solid-state analogs, suggesting lower melting points due to reduced crystallinity . - Indole-Containing Derivatives (Evidences 5, 7, 8):
The indole moiety in compounds like S45 and S38 enables interactions with serotonin receptors or kinases, highlighting applications in neuropharmacology.
Data Tables: Key Comparative Properties
*Estimated based on structural analogs.
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